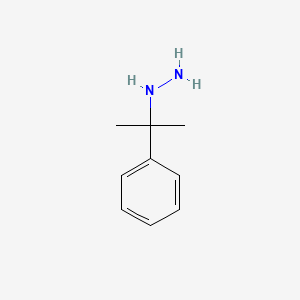

(2-Phenylpropan-2-yl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-phenylpropan-2-ylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,11H,10H2,1-2H3 |

InChI Key |

LNLOTGYMEDGQND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Phenylpropan 2 Yl Hydrazine

Formation of Hydrazone and Semicarbazone Derivatives

Hydrazones are compounds characterized by the R₁R₂C=NNHR₃ structure and are typically formed through the condensation of a hydrazine (B178648) with an aldehyde or a ketone. This reaction is a cornerstone of hydrazine chemistry.

(2-Phenylpropan-2-yl)hydrazine reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2-phenylpropan-2-yl)hydrazones. researchgate.netchemguide.co.uk This reaction is a type of nucleophilic addition-elimination. The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com This addition step forms a tetrahedral intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable hydrazone product with a carbon-nitrogen double bond. chemguide.co.ukmasterorganicchemistry.com

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

General Reaction Scheme for Hydrazone Formation

The rate and success of hydrazone formation are governed by both electronic and steric factors related to the carbonyl compound and the hydrazine derivative.

Electronic Effects: The reactivity of the carbonyl compound is enhanced by the presence of electron-withdrawing groups and diminished by electron-donating groups. Studies on the reaction of phenylhydrazine (B124118) with various benzaldehydes show that electron-deficient carbonyls react more rapidly. For instance, 4-nitrobenzaldehyde (B150856) reacts significantly faster than 4-methoxybenzaldehyde. nih.gov This is because electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the hydrazine's nucleophilic attack. nih.gov

Steric Effects: The most critical factor governing the reactivity of this compound is the significant steric bulk of the 2-phenylpropan-2-yl group. This tertiary substituent creates considerable crowding around the nucleophilic -NH₂ group, hindering its approach to the carbonyl carbon. sorbonne-universite.fr This steric hindrance can dramatically decrease the reaction rate compared to less bulky hydrazines like methylhydrazine or phenylhydrazine. dtic.mil In reactions involving highly hindered ketones, the formation of the hydrazone can be very slow or may not proceed at all. e-bookshelf.de While aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity, bulky aldehydes like pivaldehyde also show reduced reaction rates. nih.gov Interestingly, for some highly bulky ketones, the reaction rate can be unexpectedly fast, suggesting that other factors beyond simple steric approach can influence the transition state. nih.gov However, the general principle remains that increasing steric hindrance on either the hydrazine or the carbonyl partner impedes hydrazone formation. sorbonne-universite.fre-bookshelf.de

| Carbonyl Compound | Substituent Type | Relative Reactivity (with Phenylhydrazine) | Primary Influencing Factor |

| Butyraldehyde | Alkyl | High (65x Benzaldehyde) | Electronic (Alkyl > Aryl) |

| Benzaldehyde | Aryl | Reference (1.0) | Electronic |

| 4-Nitrobenzaldehyde | Aryl, Electron-Withdrawing | High (4.5x 4-Methoxybenzaldehyde) | Electronic |

| 4-Methoxybenzaldehyde | Aryl, Electron-Donating | Low | Electronic |

| 2-Butanone | Ketone (Alkyl) | Moderate (44x lower than Butyraldehyde) | Electronic (Aldehyde > Ketone) |

| Pivaldehyde | Aldehyde (Bulky Alkyl) | Moderate | Steric Hindrance |

This table illustrates general reactivity trends based on data for phenylhydrazine; the steric bulk of this compound would further suppress these reaction rates. Data sourced from studies on varied aldehydes and ketones. nih.gov

Cyclization Reactions to Form Heterocyclic Compounds

The hydrazones derived from this compound, or the hydrazine itself, can serve as precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These reactions are vital in medicinal chemistry due to the broad range of biological activities exhibited by these heterocycles.

Pyrazoles and their dihydro derivatives, pyrazolines, are five-membered heterocycles containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the reaction of a hydrazine with a compound containing a 1,3-dicarbonyl or an α,β-unsaturated carbonyl moiety. nih.govhilarispublisher.com

In the Knorr pyrazole (B372694) synthesis, this compound would react with a 1,3-dicarbonyl compound. The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov Similarly, reaction with α,β-unsaturated aldehydes or ketones leads to the formation of pyrazolines through an initial Michael addition or condensation, followed by cyclization. hilarispublisher.com The significant steric hindrance of the 2-phenylpropan-2-yl group can be expected to reduce the reaction rate and may influence the regioselectivity of the cyclization when reacting with unsymmetrical dicarbonyl compounds. bhu.ac.in

| Precursor Type | Heterocyclic Product | General Conditions |

| 1,3-Diketone | Pyrazole | Acid or base catalysis, often in an alcohol solvent. nih.govresearchgate.net |

| α,β-Unsaturated Ketone/Aldehyde | Pyrazoline | Acid catalysis (e.g., acetic acid) or heating. hilarispublisher.com |

| Acetylenic Ketone | Pyrazole | Reaction often yields a mixture of regioisomers. nih.gov |

Thiadiazoles and selenadiazoles are five-membered rings containing two nitrogen atoms and a sulfur or selenium atom, respectively. These heterocycles can be synthesized from hydrazine derivatives.

1,3,4-Thiadiazoles: A primary route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.govmdpi.com this compound can be reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized, often under acidic conditions, to yield the thiadiazole ring. Alternatively, hydrazones can be used as precursors in reactions with sulfur reagents. nih.gov

1,2,3-Thiadiazoles: The Hurd-Mori synthesis involves the reaction of a hydrazone with thionyl chloride (SOCl₂). e-bookshelf.debhu.ac.in However, this reaction is known to be ineffective for sterically hindered hydrazones. e-bookshelf.de Therefore, hydrazones derived from this compound would not be suitable substrates for this specific pathway, making the synthesis of 1,2,3-thiadiazoles from this starting material challenging.

1,3,4-Selenadiazoles: The synthesis of 1,3,4-selenadiazoles can be achieved through the cyclization of selenosemicarbazides (analogous to the thiadiazole synthesis) or via one-pot, multi-component reactions. arabjchem.orgmdpi.com For example, a reaction between an aldehyde, a hydrazine (like this compound), and elemental selenium can yield 2,5-disubstituted 1,3,4-selenadiazoles under specific catalytic conditions. rsc.orgnih.govresearchgate.net

Fused heterocyclic systems such as triazolotriazines can be synthesized from hydrazine derivatives through multi-step sequences. One established method involves the reaction of a hydrazine derivative with a precursor to form a hydrazonoyl chloride. ekb.eg This reactive intermediate can then undergo a cyclocondensation reaction with a suitable heterocyclic amine or thione, such as a 3-thioxo-1,2,4-triazin-5-one derivative, to construct the fused triazolotriazine ring system. ekb.eg The initial formation of the hydrazone and its subsequent conversion to the hydrazonoyl chloride would be subject to the steric constraints imposed by the 2-phenylpropan-2-yl group, potentially requiring optimized reaction conditions to achieve viable yields.

Intramolecular Cyclizations for Fused Ring Systems (e.g., 1,2,3,4-tetrahydrocarbazoles, indazoles)

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic ring systems.

1,2,3,4-Tetrahydrocarbazoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of 1,2,3,4-tetrahydrocarbazoles. wjarr.com This reaction involves the condensation of a phenylhydrazine with a cyclohexanone (B45756) derivative, followed by an acid-catalyzed intramolecular cyclization. wjarr.comgoogle.comgoogle.com The reaction typically proceeds by heating the reactants in an acidic medium, such as acetic acid or ethanolic hydrochloric acid. google.comorgsyn.org The intermediate phenylhydrazone can sometimes be isolated, but the use of excess acid promotes in-situ cyclization to the desired tetrahydrocarbazole. google.com The yield of the resulting 1,2,3,4-tetrahydrocarbazole (B147488) can be influenced by the substituents on both the phenylhydrazine and the cyclohexanone ring. wjarr.com

For instance, the reaction of an X-substituted phenylhydrazine with a substituted cyclohexanone under standard Fischer-Indole synthesis conditions leads to the formation of the corresponding 1,2,3,4-tetrahydrocarbazole. google.com A variety of substituted 1,2,3,4-tetrahydrocarbazoles have been synthesized using this methodology, highlighting its broad applicability. wjarr.comgoogle.com

Indazoles: Indazoles represent another important class of fused heterocyclic compounds that can be synthesized using hydrazine derivatives. One approach involves the copper(II) acetate-catalyzed reaction of 2-formylboronic acids with hydrazine dicarboxylates, followed by acid or base-induced ring closure. researchgate.netnih.gov While this method can be performed as a one-pot, two-step procedure to produce 1-alkoxycarbonyl indazoles, the use of hydrazine dicarboxylates requires a stoichiometric amount of the copper catalyst for the C-N bond formation step. nih.gov

Alternative methods for indazole synthesis include the intramolecular cyclization of triazene (B1217601) derivatives and the reaction of 2-halobenzonitriles with hydrazine carboxylic esters. researchgate.netorganic-chemistry.org Additionally, 1-aryl-1H-indazole derivatives can be prepared from the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org

Stereoselective Synthesis of Pyrazolidines

Pyrazolidines, five-membered nitrogen-containing heterocycles, can be synthesized stereoselectively through various methods. One notable approach is the palladium-catalyzed carboamination of unsaturated hydrazine derivatives. nih.gov This method allows for the synthesis of either trans- or cis-3,5-disubstituted pyrazolidines with good yields and high diastereoselectivity. nih.gov

The stereochemical outcome of the reaction is controlled by manipulating the N2-substituent on the hydrazine substrate, which in turn modulates the allylic strain in the transition state of the syn-aminopalladation step. nih.gov For example, reactions involving N-Boc or N-aryl amine substrates tend to yield cis-2,5-disubstituted pyrrolidines. nih.gov The resulting pyrazolidine (B1218672) products can be further functionalized, for instance, by conversion to 3,5-disubstituted pyrazolines or substituted 1,3-diamines. nih.gov

| Reactants | Catalyst/Reagents | Product | Stereochemistry | Reference |

| Unsaturated hydrazine derivatives, Aryl bromides | Pd catalyst, NaOtBu | 3,5-Disubstituted pyrazolidines | cis or trans | nih.gov |

| γ-Hydroxyalkenes, Aryl bromides | Pd catalyst | trans-2,5-Disubstituted tetrahydrofurans | trans | nih.gov |

| N-Boc or N-aryl γ-aminoalkenes, Aryl bromides | Pd catalyst | cis-2,5-Disubstituted pyrrolidines | cis | nih.gov |

Reduction Reactions Mediated by Hydrazine Moieties

The hydrazine functional group is central to several important reduction reactions in organic synthesis, most notably the Wolff-Kishner reduction and related transformations.

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes (methylene or methyl groups). wikipedia.orgorganicchemistrydata.org The reaction is typically carried out under harsh conditions, involving high temperatures and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. organicchemistrydata.orgmasterorganicchemistry.com The driving force for this transformation is the formation of the highly stable dinitrogen (N₂) molecule. organicchemistrydata.orgmasterorganicchemistry.com

The mechanism of the Wolff-Kishner reduction proceeds in several steps:

Hydrazone Formation: The initial step is the condensation of the carbonyl compound with hydrazine to form a hydrazone. wikipedia.orglibretexts.orgbyjus.com Using a pre-formed hydrazone can sometimes be advantageous, leading to shorter reaction times and milder conditions. byjus.com

Deprotonation: A strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orgbyjus.com This step is considered the rate-determining step. masterorganicchemistry.com

Protonation and Isomerization: The resulting anion is protonated at the carbon atom, leading to an azo intermediate. organicchemistrydata.orglibretexts.orgbyjus.com

Second Deprotonation and N₂ Elimination: A second deprotonation at the nitrogen atom, followed by the elimination of dinitrogen gas, generates a carbanion. libretexts.orgbyjus.com

Final Protonation: The carbanion is then protonated by a proton source (e.g., the solvent) to yield the final alkane product. libretexts.orgbyjus.com

Due to the strongly basic conditions, the Wolff-Kishner reduction is not suitable for base-sensitive substrates. wikipedia.org However, it is often preferred over the Clemmensen reduction for compounds containing acid-sensitive functional groups. wikipedia.org Modifications to the original procedure, such as the Huang-Minlon modification, have been developed to improve yields and shorten reaction times by removing water and excess hydrazine during the reaction. wikipedia.orglscollege.ac.in

A milder alternative to the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones is the reduction of their corresponding tosylhydrazones with hydride reagents. organicchemistrydata.orgmasterorganicchemistry.com This method, often referred to as the Caglioti reaction, proceeds under significantly gentler conditions and can tolerate a wider range of functional groups. wikipedia.orglscollege.ac.in

Commonly used hydride donors include sodium borohydride, sodium cyanoborohydride, and catecholborane. wikipedia.orgorganicchemistrydata.orglscollege.ac.in The reaction with sodium cyanoborohydride can be performed in the presence of esters, amides, cyano, nitro, and chloro groups. lscollege.ac.in

The mechanism of this reduction is believed to proceed through a diimine intermediate, similar to the Wolff-Kishner reaction. organicchemistrydata.org One proposed pathway under acidic conditions involves the direct hydride attack on an iminium ion, followed by elimination of p-toluenesulfinic acid and decomposition via a diimine intermediate to the hydrocarbon. wikipedia.org For α,β-unsaturated tosylhydrazones, reduction with sodium cyanoborohydride leads to the corresponding alkenes, often with migration of the double bond. wikipedia.orglscollege.ac.in

| Reduction Method | Substrate | Reagents | Conditions | Product | Key Features | References |

| Wolff-Kishner | Aldehydes, Ketones | Hydrazine, Strong Base (e.g., KOH) | High Temperature | Alkanes | Harsh, basic conditions; suitable for acid-sensitive substrates. | wikipedia.orgorganicchemistrydata.orgmasterorganicchemistry.com |

| Caglioti Reaction | Tosylhydrazones | Hydride Reagents (e.g., NaBH₄, NaBH₃CN) | Mild | Alkanes | Milder conditions; tolerates more functional groups. | wikipedia.orgorganicchemistrydata.orglscollege.ac.in |

| α,β-Unsaturated Tosylhydrazone Reduction | α,β-Unsaturated Tosylhydrazones | NaBH₃CN | Mild | Alkenes (with double bond migration) | Stereoselective for E-isomers. | wikipedia.orglscollege.ac.in |

Role as a Nucleophile in C-N Bond Forming Reactions

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them effective nucleophiles in carbon-nitrogen (C-N) bond forming reactions. This nucleophilicity is fundamental to many of the transformations discussed, including the formation of hydrazones as the initial step in the Wolff-Kishner reduction and the Fischer indole synthesis. google.comwikipedia.org

In the context of the Mitsunobu reaction, which allows for the conversion of alcohols to a variety of functional groups, amines can act as nucleophiles. acs.org While primary and secondary amines can be challenging substrates in the standard Mitsunobu reaction, modifications using highly nucleophilic phosphines can promote the desired C-N bond formation. acs.org This reaction enables the synthesis of substituted amines from alcohols under mild conditions. acs.org

The nucleophilic character of hydrazines is also exploited in the synthesis of various heterocyclic systems. For example, the reaction of β-diketones or β-oxo esters with N-substituted hydrazines is a general method for preparing five- and six-membered nitrogen heterocycles. thieme-connect.de Furthermore, hydrazines can participate in substitution reactions, such as the hydrazinolysis of esters, to form acyl hydrazides. researchgate.net

Other Key Transformations and Derivatizations

Beyond the major reaction pathways described above, this compound and related hydrazine derivatives can undergo a variety of other transformations and derivatizations.

Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are versatile intermediates. They can be reduced to hydrazine derivatives using hydride reagents like lithium aluminum hydride or sodium borohydride. thieme-connect.de Additionally, N,N-dimethylhydrazones can be converted to N-unsubstituted hydrazones through an exchange reaction with anhydrous hydrazine. thieme-connect.de

Hydrazine derivatives also serve as precursors for the synthesis of diazo compounds and alkynes. thieme-connect.de Furthermore, the hydrazine moiety can be incorporated into more complex molecular scaffolds. For example, this compound derivatives have been used in the solid-phase synthesis of hydrazides and pyranopyrazoles. google.com It has also been used as a component in the synthesis of building blocks for multifunctional MRI probes. acs.orgnih.gov

Mechanistic Investigations and Reaction Dynamics

Computational Mechanistic Studies of Hydrazine (B178648) Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the intricacies of chemical reactions at a molecular level.

Density Functional Theory (DFT) Elucidation of Reaction Pathways

DFT calculations have been successfully employed to map out the reaction pathways of various hydrazine derivatives. A notable example is the investigation into the formation mechanism of semicarbazones, including a compound structurally related to the subject of this article, (Z)-2-(1-phenylpropan-2-ylidene)hydrazinecarboxamide. mdpi.com

The general pathway can be summarized as follows:

Formation of a Prereactive Complex: The hydrazine derivative and the carbonyl compound approach each other to form a hydrogen-bonded complex.

Nucleophilic Attack and Proton Transfer: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, often accompanied by proton transfers, leading to a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration through one or more steps to yield the final hydrazone product.

Transition State Analysis and Energy Barrier Calculations

A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

In the DFT study of the formation of (Z)-2-(1-phenylpropan-2-ylidene)hydrazinecarboxamide, two distinct transition states were identified. mdpi.com The mechanism involves both bimolecular and unimolecular transition states. The kinetic analysis from this study indicates that the unimolecular consecutive step, the internal rearrangement and dehydration of the intermediate, is the rate-determining step in the formation of all the studied semicarbazones. mdpi.com

The thermodynamic and kinetic parameters for the stationary points along the reaction pathway for the formation of a related semicarbazone from acetophenone (B1666503) and semicarbazide (B1199961) have been calculated and are presented in the table below. mdpi.com

Table 1: Thermodynamic and Kinetic Parameters for the Reaction of Acetophenone and Semicarbazide at 298.15 K (DFT B3LYP/6-311+G ))** mdpi.com

| Species | ΔH° (kJ/mol) | S° (J/mol·K) | ΔG° (kJ/mol) | E° (kJ/mol) |

|---|---|---|---|---|

| Reactants (A+B) | - | - | - | - |

| Transition State I (TSI) | -221.97 | 447.25 | -1747118.51 | -1747708.73 |

| Intermediate (INT) | - | - | - | - |

| Transition State II (TSII) | -243.42 | 455.10 | -1747099.61 | -1747566.42 |

This data is for a related reaction and serves to illustrate the type of information obtained from DFT studies.

These calculations provide a quantitative understanding of the reaction profile, highlighting the energetic barriers that must be overcome for the reaction to proceed.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), are often used to account for the influence of the solvent. nih.govresearchgate.net

Generally, polar protic and aprotic solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For example, the reactivity sequence for the hydrazinolysis of 1-chloro-2,4-dinitrobenzene (B32670) was found to be DMSO > acetonitrile (B52724) > methanol (B129727). semanticscholar.org This is attributed to the ability of DMSO to effectively solvate the zwitterionic intermediate. Theoretical investigations on pyrazole (B372694) ring formation from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) in both the gas phase and in methanol showed that the solvent can decrease the barrier energy of the rate-determining step. rsc.org

Experimental Mechanistic Elucidations

While computational methods provide theoretical frameworks, experimental techniques are essential for validating proposed mechanisms and identifying transient species.

Isotope Labeling Studies for Bond Cleavage/Formation

Isotope labeling is a powerful experimental technique used to trace the path of atoms and bonds throughout a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., ¹⁵N for ¹⁴N), chemists can monitor bond-breaking and bond-forming events using techniques like mass spectrometry and NMR spectroscopy.

This method has been instrumental in elucidating the mechanisms of various reactions involving hydrazines. For instance, ¹⁵N-labeling studies have been crucial in distinguishing between different mechanistic pathways in reactions like the Hofmann and Favorskii rearrangements for the conversion of urea (B33335) to hydrazine. mdpi.com In the context of protein profiling, isotopically labeled hydrazine probes (e.g., with ¹⁵N) have been used to differentiate between different modes of probe reactivity with target enzymes. mdpi.com The use of such probes allows for the clear identification of whether the hydrazine group is retained or lost during the labeling reaction by analyzing the mass shifts in the resulting peptide fragments.

Although specific isotope labeling studies on (2-phenylpropan-2-yl)hydrazine are not documented in the searched literature, this methodology remains a primary tool for experimentally verifying the bond cleavage and formation steps in its potential reactions.

Intermediates Identification and Characterization

The direct detection and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose.

In the study of the inhibition of monoamine oxidases by arylalkylhydrazines, such as the structurally similar phenylethylhydrazine, a proposed mechanism involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate. rsc.org This hypothesis is supported by the observation that molecular oxygen is required for the inhibition, which reacts with the bound diazene to form an alkyl radical. rsc.org

In a different type of reaction, the synthesis of pyrazoles from the reaction of hydrazines with β-dicarbonyl compounds, 5-hydroxy-Δ²-pyrazoline intermediates have been successfully isolated and characterized. semanticscholar.org The identification of these intermediates helps to unravel the complex reaction network, which can involve multiple competing pathways.

Experimental evidence for a transcarbamylation mechanism in the synthesis of urazoles from hydrazine derivatives has been provided by the identification of intermediate products. These examples underscore the importance of experimental techniques in capturing and characterizing the fleeting species that dictate the course of a chemical reaction.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving hydrazine derivatives can be significantly influenced by catalysts and additives. In many industrially relevant chemical reactions, the goal is to produce an intermediate chemical rather than the final product. harvard.edu The selectivity of a catalyst determines whether it favors the production of the intermediate or the end product. harvard.edu

Catalysts are crucial in over 90% of chemical industry processes, often consisting of nanoparticles on a substrate. harvard.edu Research has shown that the distance between these nanoparticles can greatly impact the selectivity of a reaction. harvard.edu For instance, in the catalytic formation of benzyl (B1604629) alcohol, placing catalytic metal nanoparticles further apart on the substrate increased the selectivity towards the intermediate, benzyl alcohol. harvard.edu When the nanoparticles were closer, the reaction favored the end product, toluene. harvard.edu This demonstrates that catalyst design, including nanoparticle spacing, is a key tool for tuning catalytic processes. harvard.edu

Additives also play a critical role. For example, in Grignard reactions, cerium chloride (CeCl₃) can be used as a catalytic additive to enhance yields by stabilizing the Grignard intermediate, achieving up to 88% efficiency in some systems. In the context of creating bis(1H-pyrazol-5-ol) derivatives, various catalysts such as Pd(0)-guanidine@MCM-41, cerium oxide (CeO₂) nanoparticles, and others have been employed to facilitate the reaction sequence. mdpi.com For example, a palladium nanocatalyst activates the carbonyl groups of ethyl acetoacetate (B1235776) for reaction with phenylhydrazine (B124118). mdpi.com

Furthermore, the composition of the reaction medium can act as a switch for selectivity. A catalytic system with ruthenium nanoparticles on an amine-functionalized polymer support has been shown to selectively hydrogenate the carbonyl group of furfural (B47365) acetone (B3395972) depending on the presence of CO₂. nih.gov The formation of alkylammonium formate (B1220265) species from the reaction of CO₂ and H₂ at the support is believed to be the trigger for this switch in selectivity. nih.gov

Interactive Table: Catalysts and Additives in Hydrazine-Related Reactions

| Catalyst/Additive | Reaction Type | Role | Reference |

| Spaced Nanoparticles | Catalytic Formation | Improves selectivity for intermediate products. | harvard.edu |

| Cerium Chloride (CeCl₃) | Grignard Reaction | Stabilizes intermediate, enhances yield. | |

| Pd(0)-guanidine@MCM-41 | Pyrazole Synthesis | Activates carbonyl groups. | mdpi.com |

| CeO₂ Nanoparticles | Pyrazole Synthesis | Catalyzes cycloaddition-Knoevenagel-Michael sequence. | mdpi.com |

| Ruthenium Nanoparticles on Amine-Functionalized Polymer | Hydrogenation | Selectively hydrogenates based on CO₂ presence. | nih.gov |

Kinetic Analysis of Reactions Involving this compound

Kinetic analysis is fundamental to understanding the rates and mechanisms of chemical reactions. For reactions involving this compound and related compounds, this involves determining the rate law, understanding the effect of temperature, and developing kinetic models.

The rate law of a reaction expresses the relationship between the reaction rate and the concentration of reactants. libretexts.orglibretexts.org It is determined experimentally and cannot be deduced from the reaction stoichiometry. libretexts.org A common method for determining the rate law is the method of initial rates, which involves measuring the initial reaction rate at different starting reactant concentrations. khanacademy.orgyoutube.com

For a generic reaction A + B → products, the rate law is given by: rate = k[A]ⁿ[B]ᵐ, where k is the rate constant and n and m are the reaction orders with respect to reactants A and B, respectively. libretexts.org The exponents are often positive integers like 1 and 2, or sometimes 0. libretexts.org By systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial rate, the reaction order for each reactant can be determined. libretexts.orgyoutube.com

The kinetics of the reactions of various hydrazines with electrophiles like benzhydrylium ions have been studied to determine their nucleophilicity. researchgate.net These studies often reveal second-order rate constants. researchgate.net In some cases, such as the reaction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with potassium superoxide, the reaction follows pseudo-first-order kinetics for an initial period. mdpi.com

Interactive Table: Example of Rate Law Determination from Initial Rates Data

| Experiment | [A] (M) | [B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

From this data, doubling [A] doubles the rate (Experiment 1 vs. 2), so the reaction is first order in A. Doubling [B] quadruples the rate (Experiment 1 vs. 3), so the reaction is second order in B. The rate law is: rate = k[A]¹[B]².

Temperature has a significant impact on reaction kinetics. Generally, an increase in temperature leads to an increase in the reaction rate. This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. However, the effect of temperature can be complex and depends on the specific reaction and conditions. For example, in a hybrid solar-fuel cell device using methanol as fuel, increasing the temperature from room temperature to about 45 °C enhanced the fuel cell's performance by accelerating the electrochemical reactions. aalto.fi However, further increases in temperature had adverse effects when the cell was submerged in liquid fuel, though performance still moderately improved with vapor-phase fuel. aalto.fi This highlights that while higher temperatures can increase reaction rates, they can also lead to other effects like changes in reagent availability or increased non-radiative recombination rates in semiconductor devices. aalto.fi

In some syntheses, temperature control is critical for maximizing yield. For certain catalytic systems, lowering the reaction temperature from 24°C to 0°C has been shown to improve yields.

Kinetic modeling is a powerful tool for understanding and predicting the behavior of complex chemical systems, including those involving hydrazines. These models consist of a set of elementary reactions with their associated rate constants. researchgate.net

Detailed kinetic models have been developed for the decomposition and combustion of hydrazine (N₂H₄). researchgate.netmdpi.com For instance, one model for hydrazine decomposition consists of 51 reactions among 11 species. researchgate.net Such models are validated by comparing their predictions with experimental data from sources like shock wave studies and flame speed measurements. researchgate.net Analysis of these models can identify the most critical reactions under specific conditions. For hydrazine decomposition, the initial breaking of the N-N bond to form two NH₂ radicals is a key step. researchgate.net

Kinetic modeling has also been applied to understand the combustion of hydrazine-based rocket propellants. mdpi.com These models help in analyzing the decomposition properties and constructing detailed pyrolysis and combustion reaction mechanisms to optimize performance and address environmental concerns. mdpi.com Theoretical calculations, such as quantum chemistry, are often used to estimate the thermochemical data and rate constants for the reactions in the model. mdpi.com

For more complex hydrazine derivatives, such as phenolic hydrazones, theoretical studies combined with experimental results are used to investigate their reaction mechanisms, like radical scavenging. researchgate.net These computational models can provide insights into structure-activity relationships. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Phenylpropan 2 Yl Hydrazine

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Theoretical calculations can map out the distribution of electrons and the energies of the molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species.

Electronic Density Distribution and Electrostatic Potentials (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visualization of the total electronic density of a molecule and can be used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of (2-Phenylpropan-2-yl)hydrazine would reveal the charge distribution across the molecule, highlighting the electronegative nitrogen atoms of the hydrazine (B178648) group and the aromatic phenyl ring as likely sites of interaction.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis can quantify the extent of hyperconjugative interactions, which contribute to the stability of the molecule. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen atoms, the sigma bonds of the propan-2-yl group, and the pi system of the phenyl ring.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule plays a significant role in its properties and reactivity. Computational methods can be used to determine the most stable arrangement of atoms in space and to explore the various conformations the molecule can adopt.

DFT-Optimized Geometries and Structural Parameters

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules. This process finds the arrangement of atoms that corresponds to the lowest energy state. The output of a DFT optimization includes precise bond lengths, bond angles, and dihedral angles. For this compound, these parameters would define the spatial relationship between the phenyl group, the quaternary carbon, and the hydrazine moiety.

A hypothetical data table of optimized structural parameters is shown below for illustrative purposes.

| Parameter | Value |

| C-N Bond Length (Å) | Value |

| N-N Bond Length (Å) | Value |

| C-C-N Bond Angle (°) | Value |

| C-N-N Bond Angle (°) | Value |

| Phenyl-C-C-N Dihedral Angle (°) | Value |

Conformational Landscapes and Energy Minima

Molecules with rotatable bonds can exist in multiple conformations. A conformational analysis aims to map the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis identifies the various energy minima, which correspond to stable conformations, and the energy barriers between them. For this compound, rotation around the C-N and N-N bonds would be of particular interest, and understanding the relative energies of the different conformers would be crucial for predicting its behavior in different environments.

Reactivity Descriptors and Selectivity Prediction

Fukui Functions for Nucleophilic/Electrophilic Sites

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. The function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. A high value of the Fukui function for nucleophilic attack (f+) indicates a site that is susceptible to attack by a nucleophile, while a high value for electrophilic attack (f-) points to a site prone to attack by an electrophile.

A thorough search of scientific databases yielded no studies that have calculated the Fukui functions for this compound. Such a study would be instrumental in understanding its reactivity, for instance, in predicting the regioselectivity of its reactions.

Dipole Moment Analysis

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density over the molecule. It is a vector quantity, having both magnitude and direction. A high dipole moment can influence a molecule's solubility in polar solvents and its interaction with other polar molecules. Computational methods can accurately predict the dipole moment of a molecule.

Regrettably, no published computational studies were found that report the calculated dipole moment of this compound. This information would be valuable for understanding its physical properties and intermolecular forces.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

No research articles containing MEP surface maps for this compound could be located. An MEP analysis would offer a clear and intuitive picture of its reactive behavior.

Reaction Energy Profiles and Thermodynamic Parameters

Computational chemistry allows for the detailed study of reaction mechanisms by calculating the energy changes that occur as reactants are converted into products. A reaction energy profile maps the energy of the system along the reaction coordinate, revealing the energies of transition states and intermediates. From these profiles, important thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined.

The scientific literature does not appear to contain any studies on the reaction energy profiles or calculated thermodynamic parameters for reactions involving this compound. Such investigations would be crucial for understanding the feasibility and spontaneity of its chemical transformations.

Advanced Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and electronic structure of (2-Phenylpropan-2-yl)hydrazine.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR spectroscopy reveals the different types of protons present in a molecule and their immediate electronic environment. For this compound, the key proton signals correspond to the phenyl ring protons, the methyl protons, and the protons of the hydrazine (B178648) group. The predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct chemical shifts for each of these proton groups.

The protons of the phenyl ring are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. Their specific shifts are influenced by the electron-donating nature of the alkylhydrazine substituent. The six methyl protons are chemically equivalent and are expected to produce a single, strong signal in the upfield region, characteristic of alkyl groups. The protons on the hydrazine moiety (-NH-NH₂) are exchangeable and their chemical shift can be variable, often appearing as a broad signal.

Predicted ¹H NMR Data for this compound in CDCl₃ Data predicted by computational software; experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (ortho, meta, para) | 7.2 - 7.4 | Multiplet | 5H |

| Methyl (-CH₃) | 1.5 - 1.7 | Singlet | 6H |

| Hydrazine (-NH₂) | Variable (e.g., 3.5 - 4.5) | Broad Singlet | 2H |

| Hydrazine (-NH) | Variable (e.g., 5.0 - 6.0) | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The predicted ¹³C NMR spectrum reveals signals for the quaternary carbon, the methyl carbons, and the aromatic carbons.

The quaternary carbon atom, bonded to the phenyl group and the hydrazine moiety, is expected to have a chemical shift in the range of 50-60 ppm. The two equivalent methyl carbons will appear as a single peak in the aliphatic region. The carbon atoms of the phenyl ring will have distinct signals in the aromatic region (typically 120-150 ppm), with the ipso-carbon (the one attached to the isopropylhydrazine group) being the most deshielded.

Predicted ¹³C NMR Data for this compound in CDCl₃ Data predicted by computational software; experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Carbon (C-N) | 55 - 65 |

| Methyl Carbons (-CH₃) | 25 - 35 |

| Phenyl Carbon (ipso) | 145 - 155 |

| Phenyl Carbons (ortho, meta, para) | 120 - 130 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. In this compound, significant COSY correlations would be expected between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, this would definitively link the proton signals of the methyl groups and the phenyl ring to their corresponding carbon signals.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of molecules in the solid state. auremn.org For this compound, ssNMR could be used to study its crystalline packing and conformational preferences. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. auremn.org By analyzing the chemical shifts and line widths in the solid state, it is possible to gain insights into intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which may influence the molecular conformation. auremn.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding.

Interpretation of Fundamental Vibrational Wavenumbers and Intensities

The IR and Raman spectra of this compound are characterized by several key vibrational bands that can be assigned to specific functional groups.

N-H Stretching: The hydrazine moiety gives rise to characteristic N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. These bands can be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically result in a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds of the hydrazine group is expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1000-1350 cm⁻¹ region.

Predicted IR Absorption Bands for this compound Data predicted by computational software; experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Computational Vibrational Frequency Analysis for Band Assignment

Computational chemistry provides a powerful tool for interpreting experimental vibrational spectra. By employing theoretical models, the vibrational frequencies of a molecule can be calculated, which aids in the precise assignment of absorption bands observed in infrared (IR) and Raman spectroscopy. For this compound, such an analysis would typically be performed using Density Functional Theory (DFT), a common and reliable method for studying molecular structures and frequencies. researchgate.net

The process involves optimizing the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations are performed on the optimized structure. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, twisting) and its associated frequency.

The theoretical vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, thereby improving agreement with experimental data. dtic.mil For instance, a study on various hydrazine derivatives might use the B3LYP functional with a 6-31G basis set to predict vibrational modes. researchgate.net The calculated spectrum allows for unambiguous assignment of complex spectral regions where experimental bands may overlap.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: These are hypothetical values based on typical computational results for analogous structures. Actual experimental and calculated values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H Asymmetric Stretch | Hydrazine (-NH₂) | ~3350 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | Hydrazine (-NH₂) | ~3280 | Stretching of the two N-H bonds in phase. |

| Aromatic C-H Stretch | Phenyl Ring | 3050-3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | Isopropyl Group | 2950-2990 | Stretching of C-H bonds in the methyl groups. |

| N-H Bend (Scissoring) | Hydrazine (-NH₂) | ~1620 | Bending motion of the H-N-H angle. |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Stretching of the carbon-carbon double bonds in the ring. |

Studies on Specific Functional Group Vibrations within the Compound

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the hydrazine moiety, the phenyl group, and the isopropyl substituent. Each group exhibits vibrations at specific frequencies, providing a unique spectral fingerprint for the molecule.

Hydrazine Group Vibrations : The primary amine of the hydrazine group is readily identifiable. It typically displays two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. Another key vibration is the N-H bending (scissoring) mode, which appears around 1600-1650 cm⁻¹.

Phenyl Group Vibrations : The aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹. The C=C in-ring stretching vibrations cause a series of absorptions in the 1450-1600 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

Aliphatic Group Vibrations : The (2-phenylpropan-2-yl) portion of the molecule features saturated C-H bonds. The stretching vibrations of these bonds are expected to produce strong absorption bands in the region of 2850-3000 cm⁻¹. Bending vibrations for the methyl groups (CH₃) typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic Infrared Absorption Ranges for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Vibration Type |

|---|---|---|---|

| 3200-3400 | N-H | Hydrazine | Stretch |

| 3000-3100 | C-H | Aromatic (Phenyl) | Stretch |

| 2850-3000 | C-H | Aliphatic (Isopropyl) | Stretch |

| 1600-1650 | N-H | Hydrazine | Bend |

| 1450-1600 | C=C | Aromatic (Phenyl) | Ring Stretch |

| 1370-1390 | C-H | Aliphatic (Isopropyl) | Bend |

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the m/z ratio to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula.

For this compound, the molecular formula is C₉H₁₄N₂. The calculated monoisotopic (exact) mass, based on the most abundant isotopes (¹²C, ¹H, ¹⁴N), is 150.1157 Da. An experimental HRMS measurement yielding a mass value very close to this would confirm the molecular formula.

**Table 3: Exact Mass Calculation for this compound (C₉H₁₄N₂) **

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total Monoisotopic Mass | 150.115698 |

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

The choice of ionization technique is critical in mass spectrometry. Electrospray ionization (ESI) is a soft ionization method that typically results in minimal fragmentation. For hydrazine derivatives, ESI in positive ion mode often produces the protonated molecular ion, [M+H]⁺. nih.govresearchgate.net This is particularly useful for confirming the molecular weight of the parent compound. The [M+H]⁺ ion for this compound would have an m/z of approximately 151.12.

In contrast, Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. While the molecular ion (M⁺˙) may be observed, the resulting fragmentation pattern provides valuable information about the molecule's structure. Data for the related compound phenylhydrazine (B124118) shows a prominent molecular ion peak in its EI mass spectrum, suggesting the M⁺˙ of this compound at m/z 150 should also be observable. nist.govmassbank.eu

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern in an EI mass spectrum serves as a molecular fingerprint. The breakdown of the molecular ion of this compound is predictable based on the stability of the resulting fragments.

A primary and highly favorable fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This cleavage results in a highly stable resonance-stabilized benzylic cation at m/z 135. This fragment is expected to be the base peak or one of the most abundant peaks in the spectrum.

Another characteristic fragmentation for hydrazines involves the cleavage of the N-N bond. This could lead to the formation of a C₉H₁₁⁺ ion (m/z 119) and the loss of the NH₂NH radical, or the formation of an aniline-type radical cation. The phenylhydrazine EI spectrum shows significant peaks at m/z 77 (phenyl cation) and m/z 92, which could arise from rearrangements and cleavage of the side chain. massbank.eu Similar fragments might be expected for this compound.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Formation Pathway |

|---|---|---|---|

| 150 | [M]⁺˙ | [C₉H₁₄N₂]⁺˙ | Molecular Ion |

| 135 | [M - CH₃]⁺ | [C₈H₁₁N₂]⁺ | Loss of a methyl radical |

| 119 | [M - NH₂NH]⁺ | [C₉H₁₁]⁺ | Cleavage of C-N bond |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is primarily influenced by the presence of chromophores, which are parts of the molecule that absorb light.

In this compound, the principal chromophore is the phenyl ring. The hydrazine group, with its lone pairs of electrons on the nitrogen atoms, acts as an auxochrome. An auxochrome modifies the absorption of the chromophore, typically shifting the absorption maximum (λₘₐₓ) to a longer wavelength (a bathochromic or red shift) and increasing the absorption intensity (a hyperchromic effect).

The UV spectrum of benzene shows a primary band (π → π* transition) around 204 nm and a weaker, fine-structured secondary band around 254 nm. For the closely related compound phenylhydrazine, these bands are shifted to approximately 240 nm and 285 nm, respectively, due to the auxochromic effect of the hydrazine group. spectrabase.comnist.gov It is anticipated that this compound would exhibit a similar UV-Vis absorption profile, with λₘₐₓ values in a comparable range, corresponding to π → π* electronic transitions within the substituted benzene ring.

Table 5: Expected UV-Vis Absorption Data for this compound Note: Values are predicted based on data from phenylhydrazine.

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore/Auxochrome System |

|---|---|---|

| ~240-245 | π → π | Phenyl Ring conjugated with Hydrazine |

| ~285-290 | π → π | Phenyl Ring (Benzenoid band) |

Compound Index

X-ray Crystallography for Absolute Structural Elucidation

Due to the absence of crystallographic data for this compound, the subsequent sections cannot be detailed.

Determination of Molecular Geometry and Bond Parameters

A data table of bond lengths and angles for this compound cannot be compiled.

Intermolecular Interactions and Crystal Packing

A description and data table of the intermolecular forces and crystal packing arrangement for this compound cannot be provided.

To fulfill the user's request, the prerequisite would be the synthesis of a suitable single crystal of this compound and its subsequent analysis using X-ray diffraction. The resulting crystallographic information file (CIF) would contain the necessary atomic coordinates to accurately describe its molecular and supramolecular structure.

Role As a Building Block and Precursor in Complex Molecule Synthesis

Synthesis of Peptide Mimetics and Hydrazide Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. researchgate.net (2-Phenylpropan-2-yl)hydrazine and its derivatives have proven to be instrumental in the design and synthesis of these valuable molecules, particularly in the creation of backbone-extended peptidomimetics and the incorporation of hydrazino acid motifs.

Backbone-extended peptidomimetics, which feature insertions into the standard peptide backbone, are a key area where this compound derivatives find application. irb.hr These modifications can alter the conformational preferences of the peptide chain, leading to enhanced biological activity or selectivity. The introduction of a hydrazine (B178648) linkage, derived from precursors like this compound, results in what are known as aza-peptides. researchgate.net These aza-peptides have garnered significant interest for their potential to create more rigid conformations and improve metabolic stability. researchgate.net

The synthesis of these peptidomimetics can be achieved through various strategies, including solid-phase synthesis, which allows for the rapid and efficient construction of diverse molecular libraries. researchgate.netnih.gov For instance, the Joullié-Ugi multicomponent reaction has been employed in a flow process to generate peptidomimetic compounds from spiroindolenines, which are sterically hindered imine equivalents. researchgate.net This approach highlights the versatility of using complex building blocks to quickly assemble intricate molecular structures. researchgate.net

Hydrazino acids are analogs of amino acids where the α-carbon is replaced by a nitrogen atom. The incorporation of these motifs into peptide chains can have profound effects on their structure and function. This compound can serve as a precursor to these hydrazino acid building blocks. The synthesis of peptides containing these motifs often involves the use of protected hydrazine derivatives to control the reactivity and ensure the desired connectivity. irb.hrresearchgate.net

The hydrazide moiety is a crucial functional group in peptide chemistry, often serving as a precursor to acyl azides for amide bond formation or thioesters for native chemical ligation. nih.gov The development of stable resin linkers, such as those based on trityl chloride, has facilitated the solid-phase synthesis of peptide hydrazides, enabling the production of longer and more complex peptide sequences. nih.gov

Construction of Nitrogen-Containing Heterocycles and Fused Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. kit.eduresearchgate.net Substituted hydrazines like this compound are key starting materials for the synthesis of a wide variety of these ring systems. researchgate.net The reactivity of the hydrazine group allows for its participation in cyclization reactions with various carbonyl compounds and other electrophiles, leading to the formation of stable heterocyclic cores. researchgate.net

Pyrazoles and their partially saturated counterparts, pyrazolines and pyrazolidines, are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govdergipark.org.trorganic-chemistry.org The substitution pattern on the hydrazine, such as the 2-phenylpropan-2-yl group, can influence the regioselectivity of the cyclization and the properties of the resulting pyrazole (B372694).

For example, the reaction of β-diketones with hydrazine derivatives can lead to the formation of two possible regioisomers. nih.gov The nature of the substituents on both the diketone and the hydrazine plays a crucial role in determining the outcome of the reaction. Similarly, α,β-unsaturated ketones and acetylenic ketones can react with hydrazines to yield pyrazoline and pyrazole derivatives, respectively. nih.gov The use of this compound in these reactions would lead to N-substituted pyrazoles with a bulky phenylpropyl group at the nitrogen atom.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| β-Diketone | Hydrazine Derivative | Pyrazole | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline | nih.gov |

| Acetylenic Ketone | Hydrazine Derivative | Pyrazole | nih.gov |

Thiazoles and thiadiazoles are five-membered heterocyclic rings containing both nitrogen and sulfur atoms. These scaffolds are present in numerous biologically active compounds. The synthesis of these heterocycles can involve the use of hydrazine derivatives as key intermediates. For instance, (thiazol-2-yl)hydrazine derivatives have been synthesized and evaluated for their antifungal activity. nih.gov

The synthesis of 1,3,4-thiadiazoles often begins with thiosemicarbazides, which are themselves derived from hydrazines. sphinxsai.com These thiosemicarbazides can be cyclized under various conditions to form the thiadiazole ring. For example, reaction with acetyl chloride or cyclization of a dithiocarboxylic acid salt can lead to substituted 1,3,4-thiadiazoles. sphinxsai.com The incorporation of the (2-phenylpropan-2-yl) group would occur at the hydrazine nitrogen, influencing the final structure.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | sphinxsai.com |

| Potassium salt of thiosemicarbazide-4-dithiocarboxylic acid | Heat | Salt of 2-amino-5-mercapto-1,3,4-thiadiazole | sphinxsai.com |

The versatility of this compound extends to the construction of more complex, fused, and polycyclic heterocyclic systems. These intricate molecular architectures are of great interest due to their potential to interact with biological targets in highly specific ways. The development of multicomponent reactions has provided a powerful tool for the efficient synthesis of such complex molecules in a single step. researchgate.net

Hydrazine-directed C-H bond activation and annulation reactions have emerged as an effective strategy for synthesizing nitrogen-containing heterocycles. researchgate.net These methods, often catalyzed by transition metals, allow for the direct formation of C-N bonds and the construction of fused ring systems. While specific examples directly employing this compound in these advanced reactions are not detailed in the provided context, its nature as a substituted hydrazine makes it a plausible candidate for such transformations, opening avenues for the creation of novel and complex multicyclic scaffolds.

Applications in the Development of Diversified Chemical Scaffolds for Research

This compound, and hydrazine derivatives in general, are pivotal building blocks in organic synthesis, enabling the creation of a wide array of molecular frameworks. evitachem.comenamine.net Their utility stems from the reactive nature of the hydrazine moiety, which can participate in various cyclization and condensation reactions to form stable heterocyclic compounds. enamine.netnih.gov These heterocycles form the core scaffolds of many pharmacologically active molecules and functional materials. rsc.orgijrpr.comresearchgate.net

One of the most significant applications of hydrazine-containing building blocks is in the synthesis of nitrogen-containing heterocycles. The condensation of hydrazines with dicarbonyl compounds is a classic and powerful method for constructing heterocycles like pyrazoles and pyridazines. enamine.net This approach is a cornerstone of "Click Chemistry," a concept focused on using reliable and high-yielding reactions to rapidly assemble compound libraries for research and drug discovery. enamine.net Research has demonstrated the synthesis of complex heterocyclic systems such as azacarbolines and thiazolines from hydrazine-derived intermediates, highlighting their role in generating structural diversity. rsc.orgnih.govacs.org For instance, α-indolylhydrazones, derived from hydrazines, can undergo intramolecular oxidative cyclization to produce intricate azacarboline scaffolds. nih.govacs.org Similarly, hydrazine derivatives are crucial in multistep syntheses to create thiazoline-based compounds, which have applications as ligands in asymmetric catalysis. rsc.org

The development of diversified chemical libraries, particularly for biological screening, heavily relies on versatile building blocks. Hydrazides, which are acyl derivatives of hydrazines, are widely used in solid-phase synthesis to generate libraries of compounds. google.comgoogle.com This technique allows for the efficient, parallel synthesis of numerous distinct molecules, which is essential for modern drug discovery. acs.orgnih.gov The use of photolabile linkers based on hydrazine chemistry further enhances the flexibility of solid-phase peptide synthesis (SPPS), enabling the creation of peptide hydrazides that are valuable precursors for bioconjugation and protein chemical synthesis. google.comgoogle.com

The table below illustrates some of the diverse heterocyclic scaffolds that can be synthesized using hydrazine derivatives as key building blocks.

| Scaffold Class | Precursors | Synthetic Method | Significance |

| Pyrazoles | Hydrazines, 1,3-Dicarbonyl compounds | Condensation/Cyclization | Core structure in many pharmaceuticals and agrochemicals. enamine.net |

| Pyridazines | Hydrazines, 1,4-Dicarbonyl compounds | Condensation/Cyclization | Biologically active compounds, ligands in coordination chemistry. enamine.net |

| 1,2,4-Triazoles | Hydrazines, Carbonyl compounds | "Click Chemistry" Reactions | Important in medicinal chemistry and materials science. enamine.net |

| Azacarbolines | α-Indolylhydrazones | Intramolecular Oxidative Cyclization | Complex polycyclic structures with potential biological activity. nih.govacs.org |

| Thiazolines | Hydrazinecarbothioamides, Phenacyl bromides | Multi-step Cyclization | Valuable ligands in asymmetric synthesis and present in bioactive molecules. rsc.org |

| Oxadiazoles | N-Boc-protected amino acids, Hydrazine | Multi-step synthesis involving cyclization | Found in various cytotoxic agents and other therapeutic compounds. nih.gov |

Utility in Advanced Organic Synthesis as a Reactive Intermediate

In the context of advanced organic synthesis, which focuses on the efficient and selective construction of complex molecules, this compound and related structures serve as critical reactive intermediates. riken.jpnobelprize.org A reactive intermediate is a short-lived, high-energy molecule in a reaction mechanism that is quickly converted into a more stable molecule. beilstein-journals.org The utility of hydrazine derivatives in this role is often linked to the formation of hydrazones.

Hydrazones are formed through the nucleophilic addition of a hydrazine to an aldehyde or ketone. libretexts.org This reaction is a key step in the widely used Wolff-Kishner reduction, a classic method for deoxygenating carbonyls to alkanes under basic conditions. libretexts.org In this reaction sequence, the hydrazone is not the final product but a crucial intermediate that, upon deprotonation and heating, decomposes to release nitrogen gas and form the desired alkane. libretexts.org

The hydrazone intermediate is also central to the synthesis of various heterocyclic compounds. In many synthetic pathways, a hydrazone is formed in situ and then undergoes a subsequent cyclization reaction without being isolated. nih.gov For example, the synthesis of certain thiazole (B1198619) derivatives involves the reaction of a thiosemicarbazone (a type of hydrazone) with α-halo ketones. nih.gov This strategy, where one reaction sets up the necessary functionality for a subsequent intramolecular transformation, is a hallmark of efficient organic synthesis.

The specific structure of the hydrazine can influence the reactivity and outcome of a reaction. The bulky (2-phenylpropan-2-yl) group, for example, can introduce significant steric hindrance. This steric bulk can be exploited to control the regioselectivity or stereoselectivity of a reaction or, in some cases, may prevent a particular reaction from occurring, a factor that must be considered in synthetic planning. Furthermore, the 2-phenylpropan-2-yl group can be used as a protecting group for other functionalities in a molecule, as it can be cleaved under specific acidic conditions, demonstrating its utility in multi-step, advanced synthetic strategies. acs.org

The table below summarizes key transformations where hydrazine derivatives function as reactive intermediates.

| Transformation | Reagents | Reactive Intermediate | Product Class |

| Wolff-Kishner Reduction | Aldehyde/Ketone, Hydrazine, Base (e.g., KOH) | Hydrazone anion | Alkanes |

| Heterocycle Synthesis (e.g., Indoles) | Phenylhydrazine (B124118), Ketone/Aldehyde, Acid | Phenylhydrazone | Indoles (Fischer Indole (B1671886) Synthesis) |

| Thiazole Synthesis | Thiosemicarbazide, Isatin, α-halo ketone | Hydrazone-carbothioamide | Thiazole-indolinone hybrids |

| Azacarboline Synthesis | Indolyl-ketones, Hydrazine derivatives | α-Indolylhydrazone | Azacarbolines |

The strategic use of this compound and its analogues as both stable building blocks and transient reactive intermediates provides synthetic chemists with powerful tools for the construction of diverse and complex molecular architectures. enamine.netriken.jp

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Phenylpropan-2-yl)hydrazine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with hydrazine derivatives. For example, hydrazones are formed via refluxing ketones or aldehydes with hydrazine in ethanol or acetic acid, followed by purification via vacuum filtration . Optimization includes adjusting temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol vs. acetic acid), and stoichiometric ratios of reagents to minimize byproducts . Catalysts like glacial acetic acid or sodium acetate are used to enhance reaction rates .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group identification), Mass Spectrometry (MS) (molecular ion peaks and fragmentation patterns), and Infrared (IR) Spectroscopy (N–H and C=N stretching at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) . X-ray crystallography (via programs like SHELXL) resolves stereochemistry and crystal packing . Cross-validation with elemental analysis ensures purity (>95%) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The hydrazine moiety enables:

- Condensation with carbonyl groups to form hydrazones, useful in Fischer indole synthesis .

- Cyclization under acidic conditions to generate pyrazole or indole derivatives .

- Oxidation to diazenes or radicals, studied via kinetic experiments with permanganate or UV-Vis spectroscopy . Reactivity is modulated by steric effects from the 2-phenylpropan-2-yl group, which can hinder nucleophilic attack .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, HOMO-LUMO gaps (~4–5 eV for similar hydrazines), and charge distribution . Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects are modeled using polarizable continuum models (PCM), while transition states for cycloreversion steps (e.g., in metathesis) are identified via Nudged Elastic Band (NEB) calculations .

Q. What strategies resolve contradictions in spectroscopic data for hydrazine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data arise from tautomerism or solvent interactions. Strategies include:

- Variable Temperature NMR to identify dynamic equilibria.

- High-Resolution MS (HRMS) to distinguish isobaric species.

- X-ray Diffraction for unambiguous structural assignment . For kinetic studies (e.g., oxidation rates), UV-Vis spectroscopy with permanganate quantifies hydrazine concentration via Beer-Lambert law (ε = ~2200 L·mol⁻¹·cm⁻¹ at 526 nm) .

Q. How can reaction pathways involving this compound be optimized for yield and selectivity?

- Methodological Answer :

- Computational Screening : DFT identifies low-energy pathways; e.g., [2.2.2]-bicyclic hydrazines reduce activation barriers by 5–10 kcal/mol compared to [2.2.1] analogs .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters like pH, temperature, and catalyst loading .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What role does the steric bulk of the 2-phenylpropan-2-yl group play in modulating biological activity?

- Methodological Answer : The bulky substituent impacts:

- Enzyme Binding : Molecular docking (AutoDock Vina) shows reduced affinity for hydrophobic pockets compared to smaller hydrazines .

- Membrane Permeability : LogP calculations (ChemDraw) predict higher lipophilicity, enhancing blood-brain barrier penetration .

- Toxicity Profiling : Ames tests and hepatocyte assays compare mutagenicity/metabolic stability against phenylhydrazine controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.